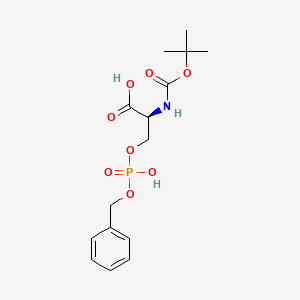

![molecular formula C12H14N4O2S2 B12115513 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B12115513.png)

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

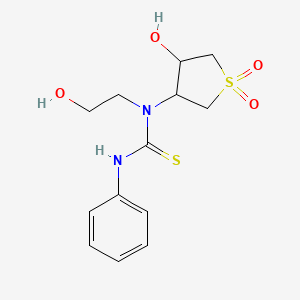

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamid ist eine chemische Verbindung, die zur Klasse der Thiadiazol-Derivate gehört. Thiadiazole sind heterocyclische Verbindungen, die sowohl Schwefel- als auch Stickstoffatome in einem fünfgliedrigen Ring enthalten.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamid umfasst in der Regel mehrere Schritte:

Bildung des Thiadiazolrings: Der erste Schritt beinhaltet die Bildung des Thiadiazolrings. Dies kann durch Reaktion von Hydrazincarbothioamid mit Schwefelkohlenstoff unter basischen Bedingungen erreicht werden, wodurch das Zwischenprodukt 5-Amino-1,3,4-thiadiazol gebildet wird.

Anlagerung der Sulfanyl-Gruppe: Der nächste Schritt beinhaltet die Einführung der Sulfanyl-Gruppe. Dies kann durch Reaktion des 5-Amino-1,3,4-thiadiazols mit einem geeigneten Thiol, wie z. B. Thioglykolsäure, in Gegenwart eines Katalysators wie Zinkchlorid erfolgen.

Bildung des Propanamid-Teils: Der letzte Schritt beinhaltet die Bildung des Propanamid-Teils. Dies kann durch Reaktion des Zwischenprodukts mit 2-Methoxybenzoylchlorid in Gegenwart einer Base wie Triethylamin erreicht werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelauswahl, wäre erforderlich, um Ausbeute und Reinheit zu maximieren. Durchflussreaktoren und andere fortschrittliche Techniken könnten eingesetzt werden, um Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanyl-Gruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können den Thiadiazolring oder die Amidgruppe angreifen, was möglicherweise zur Ringöffnung oder Aminbildung führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung können verwendet werden.

Substitution: Elektrophile oder nucleophile Reagenzien, wie z. B. Halogene, Alkylierungsmittel oder Acylierungsmittel, können unter geeigneten Bedingungen eingesetzt werden.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide, Sulfone

Reduktion: Amine, Ringöffnungsprodukte

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Die Struktur der Verbindung deutet auf eine mögliche biologische Aktivität hin, was sie zu einem Kandidaten für die Medikamentenentwicklung macht, insbesondere als antimikrobielles oder Antikrebsmittel.

Materialwissenschaften: Thiadiazol-Derivate sind bekannt für ihre elektronischen Eigenschaften, was diese Verbindung für die Entwicklung organischer Halbleiter oder photovoltaischer Materialien interessant macht.

Biologische Studien: Die Verbindung kann als Sonde zur Untersuchung verschiedener biochemischer Wege verwendet werden, insbesondere solcher, die den Schwefel- und Stickstoffstoffwechsel betreffen.

Industrielle Anwendungen:

Wirkmechanismus

Der Wirkmechanismus von 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamid hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es durch Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, wirken, was zur Hemmung oder Aktivierung biologischer Wege führt. Das Vorhandensein des Thiadiazolrings und der Sulfanyl-Gruppe deutet auf mögliche Wechselwirkungen mit Metallionen oder Thiol-haltigen Proteinen hin, die für seine biologische Aktivität entscheidend sein könnten.

Wirkmechanismus

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide would depend on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the thiadiazole ring and sulfanyl group suggests potential interactions with metal ions or thiol-containing proteins, which could be crucial for its biological activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamid-Derivate: Diese Verbindungen teilen einen ähnlichen Thiadiazol-Kern und eine Sulfanyl-Gruppe, unterscheiden sich aber im Arylacetamid-Teil.

2-substituierte-3-(5-Amino-1,3,4-thiadiazol-2-yl)-Derivate: Diese Verbindungen weisen Variationen in den Substituenten auf, die an den Thiadiazolring gebunden sind, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

Einzigartigkeit

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamid ist einzigartig aufgrund der spezifischen Kombination aus Thiadiazolring, Sulfanyl-Gruppe und Methoxyphenyl-propanamid-Teil. Diese einzigartige Struktur kann unterschiedliche elektronische, chemische und biologische Eigenschaften verleihen, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

Molekularformel |

C12H14N4O2S2 |

|---|---|

Molekulargewicht |

310.4 g/mol |

IUPAC-Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide |

InChI |

InChI=1S/C12H14N4O2S2/c1-7(19-12-16-15-11(13)20-12)10(17)14-8-5-3-4-6-9(8)18-2/h3-7H,1-2H3,(H2,13,15)(H,14,17) |

InChI-Schlüssel |

SKNMCCYJGWBCBI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)NC1=CC=CC=C1OC)SC2=NN=C(S2)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B12115460.png)

![Benzenamine, 2-[(3-methylphenoxy)methyl]-](/img/structure/B12115461.png)

![1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl-](/img/structure/B12115467.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B12115500.png)

![Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]-](/img/structure/B12115507.png)

![3-Chloro-4-isopropoxy-[1,2,5]thiadiazole](/img/structure/B12115517.png)